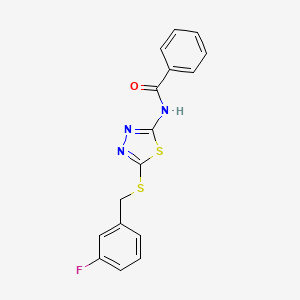
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound that is used in scientific research . It exhibits unique properties that make it suitable for various applications, including drug discovery and material science advancements.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,4,6-trisubstituted quinazoline derivatives has been described, which involved the use of microwave irradiation . Another study reported the hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-substituted benzamides .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using 1H NMR and FTIR spectroscopy, as well as MS and HRMS . For example, the structure of a compound was confirmed by 1H NMR (400 MHz, CDCl3), with signals at various chemical shifts corresponding to different types of protons .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, microwave irradiation was used for the synthesis of a series of novel fluorinated 1,2,4-triazole derivatives . Another study reported the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound was described as white crystals with a melting point of 151–153 °C . The 1H NMR (400 MHz, CDCl3) and FT-IR (cm−1) spectra of the compound were also reported .Scientific Research Applications
Synthesis and Characterization
The synthesis of thiadiazole derivatives, including compounds related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with halobenzoyl chlorides. These reactions lead to the formation of new nitro and sulfonamide derivatives with potential biological activities. An improved procedure has been proposed for the preparation of intermediate benzamides, highlighting the selective acylation and sulfonylation processes to introduce various functional groups (Shlenev et al., 2017).
Biological Activities
Several studies have been conducted to evaluate the biological activities of thiadiazole benzamide derivatives:
Anticancer and Antimicrobial Activities : Benzimidazole derivatives containing thiadiazole and other heterocyclic rings have shown α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds exhibit promising ABTS and DPPH scavenging activities, indicating potential applications in managing oxidative stress-related conditions (Menteşe et al., 2015).
Nematocidal Activity : Novel oxadiazole derivatives with a thiadiazole amide moiety have been synthesized and found to possess good nematocidal activity against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. This suggests potential agricultural applications in controlling nematode pests (Liu et al., 2022).
Photophysical Properties : N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized, demonstrating excellent photophysical properties. These include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), making them suitable for applications in fluorescence imaging and organic electronics (Zhang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and development of “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, the development of novel 1,2,4-triazole-based compounds which contained amide, thioether, and fluorinated structures could be of interest .
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-13-8-4-5-11(9-13)10-22-16-20-19-15(23-16)18-14(21)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUWOUNNWSMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2814915.png)
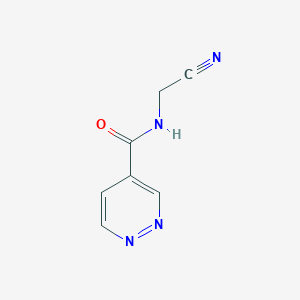
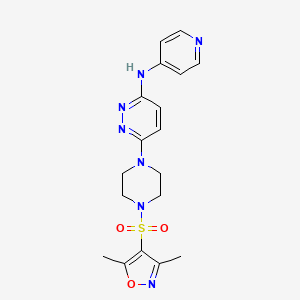
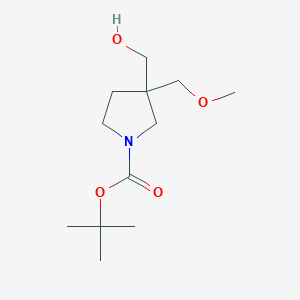
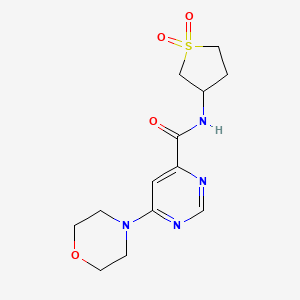
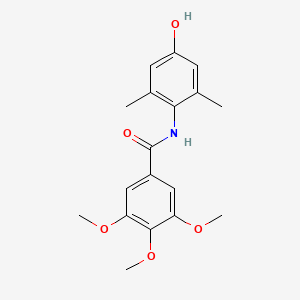

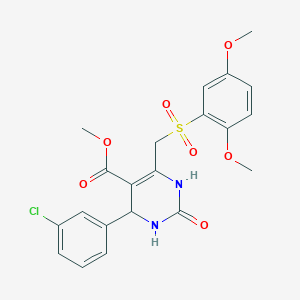
![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814928.png)
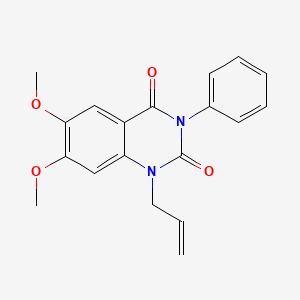
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814930.png)
![5-(3-chlorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2814932.png)
![N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2814933.png)
